
2-Formyl-6-(4-t-butylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is used in a variety of experiments, such as those related to organic synthesis and biochemical analysis. This compound has several advantages, such as its low toxicity, high stability, and low cost.
Aplicaciones Científicas De Investigación
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has a variety of scientific research applications. It is used in organic synthesis to prepare a range of compounds, such as heterocycles and polymers. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, this compound is used in biochemical analysis, such as for the determination of enzyme activities and for monitoring metabolic pathways.
Mecanismo De Acción
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, acts as a reagent in a variety of reactions. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biochemical analysis, it acts as a substrate for enzymes, which catalyze its transformation into other compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is relatively non-toxic and has low acute toxicity. It has been shown to have no adverse effects on the liver, kidney, or other organs in animal studies. However, it has been shown to cause skin irritation in some individuals, so appropriate protective measures should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has several advantages for use in laboratory experiments. It is relatively non-toxic, has a low cost, and is readily available. Furthermore, it is highly stable and has a long shelf life. However, it is not soluble in water, so it must be used in organic solvents.
Direcciones Futuras
The future of 2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is promising. It has potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as in the development of new analytical techniques. In addition, further research is needed to better understand its biochemical and physiological effects. Finally, new methods of synthesis and purification need to be developed to make this compound more readily available and cost-effective.
Métodos De Síntesis
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, can be synthesized from 4-t-butylphenol and formaldehyde. The reaction is carried out in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide, at room temperature. The reaction is typically complete in 1-2 hours and yields 95% pure 2-Formyl-6-(4-t-butylphenyl)phenol.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-18)16(15)19/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKPXAMISCMWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685219 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-T-butylphenyl)phenol | |
CAS RN |
713511-86-5 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


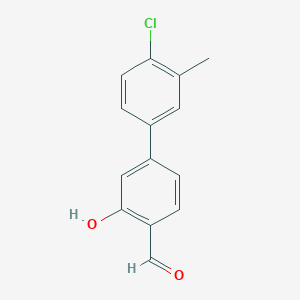
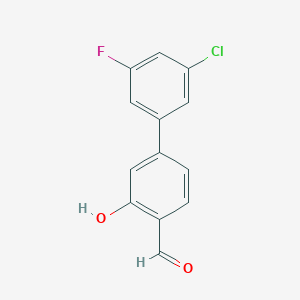

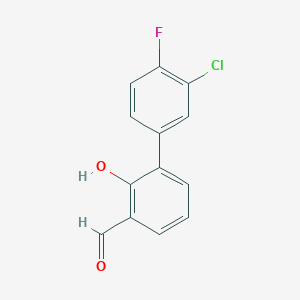

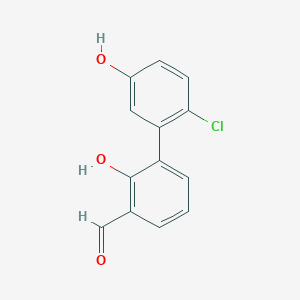

![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)
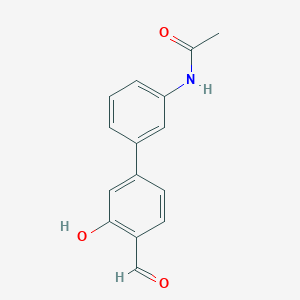

![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)